5-(2-Acetylphenyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Acetylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It features a nicotinic acid moiety substituted with an acetylphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including 5-(2-Acetylphenyl)nicotinic acid, often involves the oxidation of pyridine derivatives. For example, 3-methylpyridine can be oxidized using nitric acid to produce nicotinic acid, which can then be further functionalized . The process is designed to be efficient and scalable, with considerations for environmental impact and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(2-Acetylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Conversion of the acetyl group to a carboxylic acid results in 5-(2-Carboxyphenyl)nicotinic acid.
Reduction: Reduction of the acetyl group yields 5-(2-Hydroxyphenyl)nicotinic acid.
Substitution: Various substituted derivatives can be formed depending on the electrophile used.
Scientific Research Applications
5-(2-Acetylphenyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(2-Acetylphenyl)nicotinic acid involves its interaction with specific molecular targets. For example, nicotinic acid derivatives are known to interact with G-protein-coupled receptors, leading to various downstream effects . The acetylphenyl group may enhance the compound’s binding affinity and specificity for certain targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: A structural isomer of nicotinic acid with the carboxyl group at the 4-position.
Picolinic Acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness
5-(2-Acetylphenyl)nicotinic acid is unique due to the presence of the acetylphenyl group, which can impart distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C14H11NO3 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
5-(2-acetylphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11NO3/c1-9(16)12-4-2-3-5-13(12)10-6-11(14(17)18)8-15-7-10/h2-8H,1H3,(H,17,18) |
InChI Key |
GUVOORYIRYJCDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.